Fepradinol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Fepradinol ejerce sus efectos interactuando con objetivos y vías moleculares específicos. Actúa principalmente como un bloqueador beta-adrenérgico , inhibiendo los receptores β1 en el corazón . Este bloqueo reduce los efectos de la adrenalina y la noradrenalina, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial. Además, la acción antiinflamatoria de this compound involucra la inhibición de mediadores proinflamatorios como la histamina, la serotonina y la bradicinina .

Análisis Bioquímico

Biochemical Properties

Fepradinol’s exact biochemical properties and interactions are not fully annotated yet . It has been observed to interact with certain chemical mediators such as histamine, serotonin, and bradykinin in rat models .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. In rat models, this compound was found to inhibit the inflammatory actions induced by certain chemical mediators . It was also found to reduce the exudate volume and prevent cell migration in carrageenin-induced pleurisy .

Dosage Effects in Animal Models

In animal models, this compound has shown to have varying effects at different dosages. For instance, in rat models, this compound at a dosage of 25 mg/kg was found to inhibit the inflammatory actions induced by certain chemical mediators .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Fepradinol típicamente involucra la reacción de 2-hidroxi-2-feniletilamina con 2-metilpropan-1-ol bajo condiciones controladas . La reacción se lleva a cabo en presencia de un catalizador adecuado y un solvente para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura y el pH, se optimizan para lograr un alto rendimiento y pureza de this compound.

Métodos de Producción Industrial

En entornos industriales, this compound se produce utilizando reactores químicos a gran escala que permiten un control preciso de los parámetros de reacción. El proceso involucra la adición continua de reactivos y catalizadores, seguida de pasos de purificación para aislar el producto final. Se emplean técnicas como la cristalización y la cromatografía para garantizar la pureza de this compound.

Análisis De Reacciones Químicas

Tipos de Reacciones

Fepradinol experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen y .

Reducción: Se utilizan agentes reductores como y .

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como y .

Productos Mayores Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede producir cetonas o aldehídos , mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Fepradinol es único en comparación con otros compuestos de su clase debido a su acción selectiva sobre los receptores β1 sin afectar significativamente los receptores β2 . Esta selectividad minimiza el riesgo de efectos secundarios respiratorios, lo que lo hace ventajoso sobre los bloqueadores beta no selectivos.

Compuestos Similares

Propranolol: Un bloqueador beta no selectivo utilizado para tratar la hipertensión y las arritmias.

Metoprolol: Un bloqueador beta selectivo similar a this compound pero con diferentes propiedades farmacocinéticas.

Actividad Biológica

Fepradinol, a synthetic organic compound with the chemical formula C₁₂H₁₅NO₂, is primarily recognized for its anti-inflammatory, analgesic, and antipyretic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—key mediators of inflammation. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not significantly inhibit prostaglandin E₂ biosynthesis, suggesting a unique mechanism that may contribute to its anti-inflammatory effects without typical side effects associated with COX inhibition .

Key Findings on Mechanism:

- Inhibition of Inflammation : this compound effectively reduces zymosan-induced paw edema in rat models, indicating its potential to mitigate inflammation .

- Non-Sympathomimetic Activity : It distinguishes itself from other compounds by not exhibiting sympathomimetic activity, which can lead to fewer cardiovascular side effects.

Anti-Inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties in various animal models. A comparative study demonstrated that this compound and indometacin were effective in preventing carrageenin-induced inflammation in rats. Notably, this compound acted on both the exudate and the increase of protein levels associated with inflammation, while also reducing leukocyte counts .

Table 1: Comparative Efficacy of this compound and Indometacin

| Compound | Action on Inflammation | Effect on Prostaglandin Synthesis | Leukocyte Reduction |

|---|---|---|---|

| This compound | Yes | No significant inhibition | Yes |

| Indometacin | Yes | Yes | Yes |

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in treating inflammatory conditions:

- Acute Inflammatory Models : In a study involving rats, this compound was shown to inhibit both early and late stages of concanavalin A-induced edema, outperforming indometacin and piroxicam in early-stage inflammation control .

- Diarrhea Induction Models : this compound prevented diarrhea induced by endotoxin injection and castor oil administration in animal models, further supporting its anti-inflammatory profile .

- In Vitro Studies : Research indicated that this compound did not inhibit prostaglandin biosynthesis from arachidonic acid in vitro, reinforcing the idea that its anti-inflammatory action is mediated through alternative pathways .

Therapeutic Applications

This compound is primarily utilized for its anti-inflammatory effects in conditions such as:

- Arthritis : Its ability to reduce joint inflammation makes it a candidate for treating arthritis-related pain.

- Musculoskeletal Pain : Given its efficacy in reducing pain without significant gastrointestinal side effects compared to traditional NSAIDs, it may be beneficial for chronic musculoskeletal conditions .

Propiedades

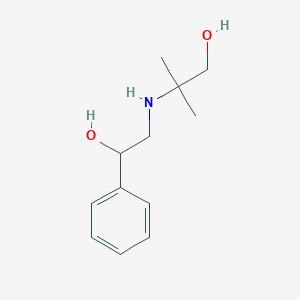

IUPAC Name |

2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOOBRUZWPQOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866967 | |

| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36981-91-6, 63075-47-8 | |

| Record name | Fepradinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36981-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fepradinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fepradinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fepradinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEPRADINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MHI4WBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.